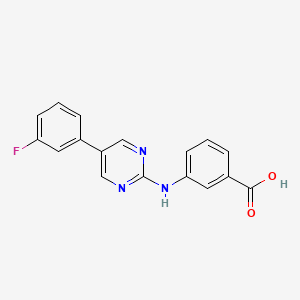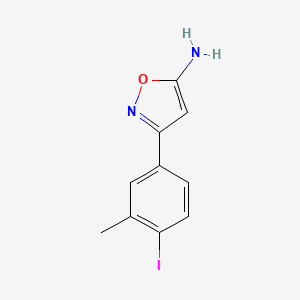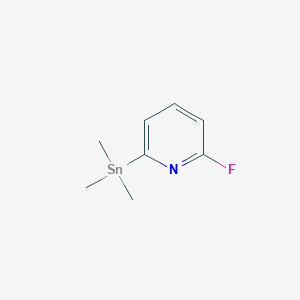
2-Fluoro-6-(trimethylstannyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-6-(trimethylstannyl)pyridine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-6-(trimethylstannyl)pyridine typically involves the introduction of a fluorine atom and a trimethylstannyl group into the pyridine ring. One common method is the reaction of 2,6-dibromopyridine with trimethyltin fluoride in the presence of a palladium catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-6-(trimethylstannyl)pyridine undergoes various types of reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through reactions such as the Stille coupling.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Stille Coupling: This reaction involves the use of a palladium catalyst and an organohalide to replace the trimethylstannyl group with another functional group.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Major Products Formed
Substitution Products: Depending on the reagents used, various substituted pyridines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides.
Applications De Recherche Scientifique
2-Fluoro-6-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Fluorinated pyridines are of interest in drug discovery due to their potential biological activity.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Fluoro-6-(trimethylstannyl)pyridine depends on the specific reactions it undergoesThe fluorine atom’s electron-withdrawing properties can influence the reactivity and stability of the compound, making it a valuable intermediate in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Fluoropyridine: Lacks the trimethylstannyl group, making it less versatile in coupling reactions.
6-Trimethylstannylpyridine: Lacks the fluorine atom, resulting in different reactivity and properties.
2,6-Difluoropyridine: Contains two fluorine atoms, which can significantly alter its chemical behavior.
Uniqueness
2-Fluoro-6-(trimethylstannyl)pyridine is unique due to the combination of the fluorine atom and the trimethylstannyl group. This dual functionality allows for a wide range of chemical transformations, making it a valuable compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C8H12FNSn |
|---|---|
Poids moléculaire |
259.90 g/mol |
Nom IUPAC |
(6-fluoropyridin-2-yl)-trimethylstannane |
InChI |
InChI=1S/C5H3FN.3CH3.Sn/c6-5-3-1-2-4-7-5;;;;/h1-3H;3*1H3; |
Clé InChI |
GKEDHNXWUVPFBV-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=CC=CC(=N1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


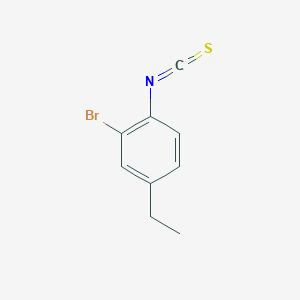
![3-[(Chloromethoxy)methyl]tetrahydrofuran](/img/structure/B13699925.png)
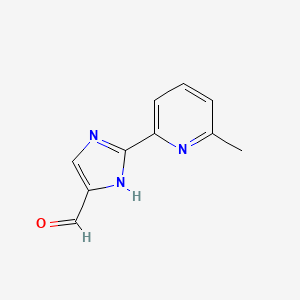
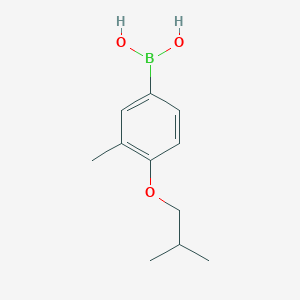

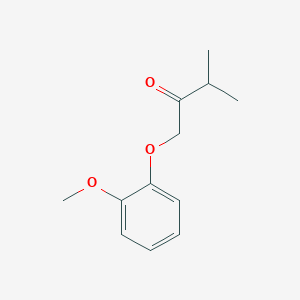
![Methyl (R,E)-1-Boc-3-[(dimethylamino)methylene]-4-oxopyrrolidine-2-carboxylate](/img/structure/B13699939.png)
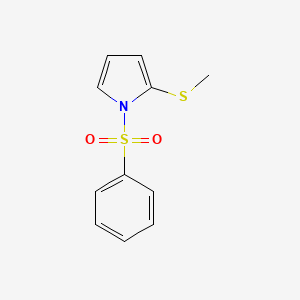
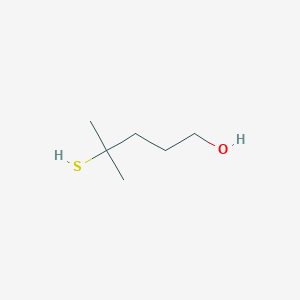
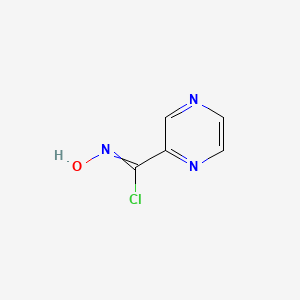
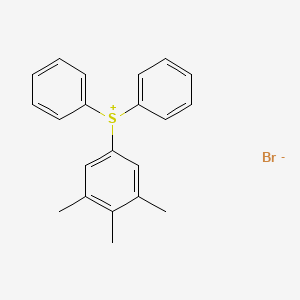
![5-(tert-Butyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13699959.png)
